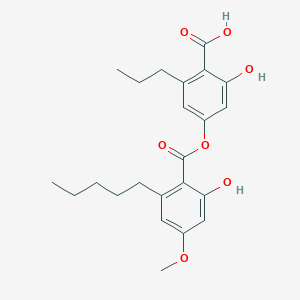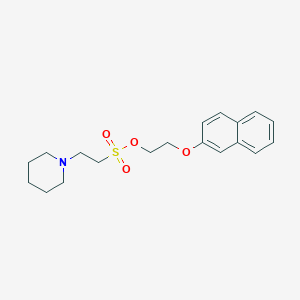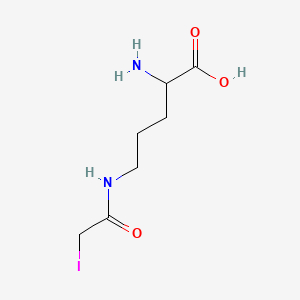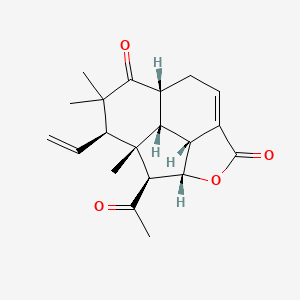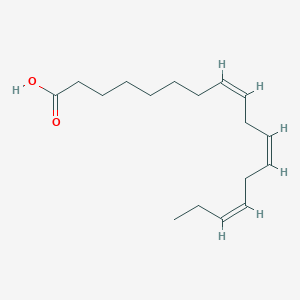
8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-: is a trienoic fatty acid with the molecular formula C17H28O2 . It is characterized by having three double bonds located at positions 8, 11, and 14 in the carbon chain, all in the Z (cis) configuration . .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: 8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)- can undergo oxidation reactions, leading to the formation of and .
Reduction: Reduction reactions can convert the double bonds into single bonds, producing Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Major Products
Epoxides: and from oxidation.
Saturated fatty acids: from reduction.
Halogenated derivatives: from substitution
Scientific Research Applications
Chemistry
Biology
Medicine
Industry
Mechanism of Action
The mechanism by which 8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)- exerts its effects involves its incorporation into cell membranes , where it influences membrane fluidity and permeability . It can also act as a precursor to bioactive lipid mediators that participate in cell signaling pathways . The molecular targets include enzymes involved in lipid metabolism and receptors on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: (C18:2, 9Z,12Z)
Alpha-linolenic acid: (C18:3, 9Z,12Z,15Z)
Gamma-linolenic acid: (C18:3, 6Z,9Z,12Z)
Uniqueness
Properties
Molecular Formula |
C17H28O2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(8Z,11Z,14Z)-heptadeca-8,11,14-trienoic acid |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h3-4,6-7,9-10H,2,5,8,11-16H2,1H3,(H,18,19)/b4-3-,7-6-,10-9- |
InChI Key |
FAFSAZIEJFMBBY-PDBXOOCHSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCC(=O)O |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


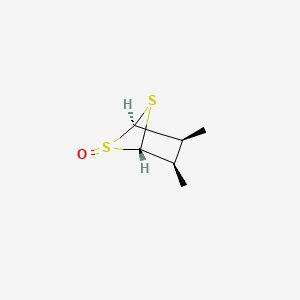
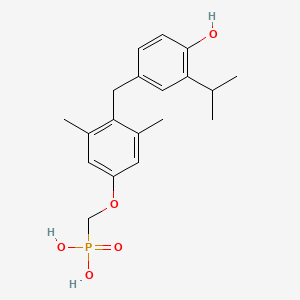
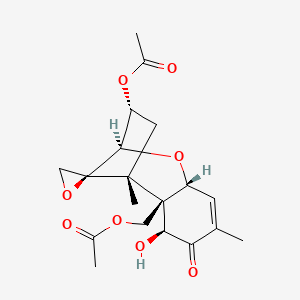
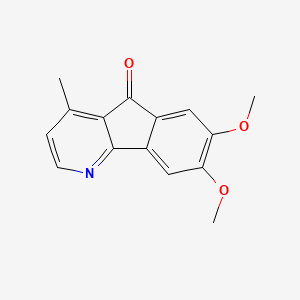
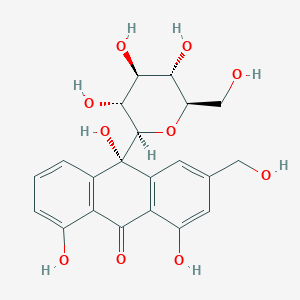

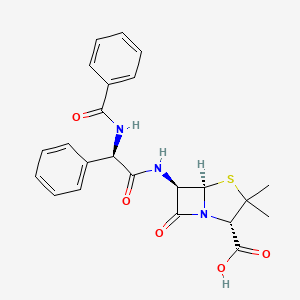
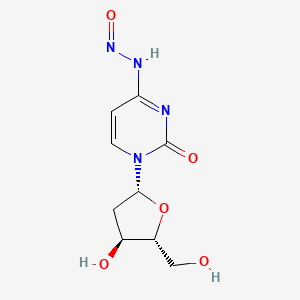
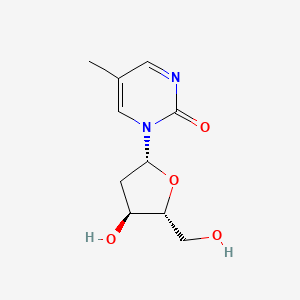
![(1S,4S,5S,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1258774.png)
